3,4-Difluorobenzyl alcohol
Overview
Description
3,4-Difluorobenzyl alcohol is an organic compound with the molecular formula C7H6F2O. It is a derivative of benzyl alcohol where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is a clear, colorless to pale yellow liquid with a molecular weight of 144.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluorobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3,4-difluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction is typically carried out at room temperature and yields the desired alcohol .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 3,4-difluorobenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This method is preferred for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3,4-difluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: It can be reduced to 3,4-difluorotoluene using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3,4-Difluorobenzaldehyde
Reduction: 3,4-Difluorotoluene
Substitution: 3,4-Difluorobenzyl chloride
Scientific Research Applications
3,4-Difluorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs, particularly those targeting the central nervous system.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluorobenzyl alcohol involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to active pharmaceutical ingredients that modulate various biochemical pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzyl alcohol
- 2,5-Difluorobenzyl alcohol
- 3,5-Difluorobenzyl alcohol
Comparison
Compared to its analogs, 3,4-Difluorobenzyl alcohol is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets. The 3,4-difluoro substitution pattern can lead to different electronic and steric effects compared to other difluorobenzyl alcohols, making it a distinct compound in various applications .
Properties
IUPAC Name |
(3,4-difluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQLTCVBSGVGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234243 | |
Record name | 3,4-Difluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85118-05-4 | |
Record name | 3,4-Difluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85118-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Difluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-difluorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most stable conformation of 3,4-difluorobenzyl alcohol in the gas phase, as revealed by its rotational spectrum?
A1: The rotational spectrum analysis of this compound indicates that the most stable conformation in the gas phase is characterized by a specific orientation of the hydroxyl group relative to the aromatic ring. The hydroxyl group (OH) adopts a zusammen conformation with respect to the meta-fluorine atom on the benzene ring, and the dihedral angle (OCα-C1C2) is approximately 50°. [] This conformation suggests an intramolecular interaction, potentially a weak hydrogen bond, between the hydroxyl hydrogen and the fluorine atom.
Q2: What evidence suggests that the CH2OH group in this compound undergoes a tunneling motion?
A2: The rotational spectrum of the —OH isotopologue of this compound reveals a splitting of the μ c-type transitions into two evenly spaced component lines by 0.132(2) MHz. [] This splitting is a hallmark of tunneling motion, where the CH2OH group tunnels between two equivalent minima, one above and one below the plane of the aromatic ring. The calculated energy barrier for this interconversion is 155 cm−1.
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